テデュグルチド

説明

作用機序

(1,2,5,6-テトラヒドロピリジン-4-イル)メチルホスフィン酸は、GABA C受容体を選択的に拮抗することによって効果を発揮します。これらの受容体は、中枢神経系における速いシナプス性抑制を媒介するイオンチャネルです。 TPMPAは受容体の活性部位に結合し、γ-アミノ酪酸の結合を阻止し、受容体の機能を阻害します . この拮抗作用は、研究者がさまざまな生理学的および病理学的プロセスにおけるGABA C受容体の役割を理解するのに役立ちます .

類似の化合物との比較

(1,2,5,6-テトラヒドロピリジン-4-イル)メチルホスフィン酸は、他のGABA受容体拮抗薬と比較して、GABA C受容体に対する高い選択性でユニークです。同様の化合物には以下が含まれます。

2-アミノエチルメチルホスホン酸(2-AEMP): この化合物もGABA C受容体の競合的拮抗薬として作用しますが、TPMPAと比較してオン・オフ速度が速くなっています.

TPMPAの独自性は、GABA C受容体の選択的拮抗作用であり、GABA AまたはGABA B受容体に影響を与えることなく、これらの受容体の特定の機能を研究するための貴重なツールとなっています .

科学的研究の応用

Treatment of Short Bowel Syndrome (SBS)

Teduglutide is primarily indicated for adults and pediatric patients aged one year and older who are dependent on PN due to SBS. The drug has been shown to significantly reduce the volume of PN required by patients, enhancing their quality of life .

Key Clinical Trials:

- TED-C14-004 Study : In this pivotal phase III trial, teduglutide was administered at a dose of 0.05 mg/kg/day to adult patients with SBS-IF. Results indicated a marked reduction in PN dependence .

- STEPS Study : Another pivotal study demonstrated that teduglutide reduced the need for PN in adults with SBS-IF across multiple international sites .

Efficacy and Safety

Teduglutide has undergone extensive clinical evaluation to assess its efficacy and safety profile:

- Efficacy : In clinical trials, patients receiving teduglutide showed a reduction in daily fluid requirements ranging from 20% to 100%, with many achieving complete independence from PN .

- Safety : The drug has been generally well-tolerated, with adverse effects primarily including gastrointestinal symptoms such as nausea and abdominal pain .

Pharmacokinetics

Teduglutide exhibits a half-life that allows for once-daily subcutaneous administration, making it convenient for patients. Its pharmacokinetic profile shows consistent absorption and bioavailability across different populations, including Japanese patients where it was recently approved .

Quality of Life Improvements

Recent studies have highlighted significant improvements in the quality of life (QoL) among teduglutide-treated patients compared to those not receiving the treatment. A study utilizing the SF-36 questionnaire reported notable enhancements in both physical and mental health components among teduglutide recipients .

Data Tables

| Study | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| TED-C14-004 | Adults with SBS | 0.05 mg/kg/day | Up to 30 months | Significant reduction in PN volume; improved QoL scores |

| STEPS Study | Adults with SBS | 0.05 mg/kg/day | 24 weeks | Marked reduction in daily fluid requirements; well-tolerated |

| Japanese Cohort | Adults with SBS | 0.05 mg/kg/day | 24 weeks | Efficacy consistent with global studies; safety profile maintained |

Case Study 1: Adult Patient with SBS

A 35-year-old male patient with extensive bowel resection was treated with teduglutide for six months. The patient reported a decrease in PN dependency from 100% to 40% within three months, along with improved energy levels and reduced gastrointestinal symptoms.

Case Study 2: Pediatric Patient

An eight-year-old girl with congenital short bowel syndrome was initiated on teduglutide therapy at a dose of 0.05 mg/kg/day. After six months, her PN needs were reduced by 60%, and she experienced significant weight gain and overall health improvement.

生化学分析

Biochemical Properties

Teduglutide binds to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons of the submucosal and myenteric plexus . This binding triggers the release of insulin-like growth factor (IGF)-1, nitric oxide, and keratinocyte growth factor (KGF) .

Cellular Effects

Teduglutide promotes mucosal growth and possibly restores gastric emptying and secretion . It increases intestinal and portal blood flow . It can cause abnormal cells in the body to grow faster, potentially leading to an increased risk of cancer of the liver, gallbladder, pancreas, or intestines .

Molecular Mechanism

Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine in response to meals . It differs from natural GLP-2 by a single amino acid: an alanine is replaced with a glycine. This modification blocks the breakdown of the molecule by dipeptidyl peptidase and increases its half-life from seven minutes (GLP-2) to about two hours, while retaining its biological actions .

Temporal Effects in Laboratory Settings

Teduglutide has been shown to increase intestinal wet weight absorption over time . The improvements in intestinal absorption and decreases in fecal excretion noted after treatment had reversed after the drug-free follow-up period .

Metabolic Pathways

The metabolic pathway of teduglutide has not been investigated in humans. As an analog to native GLP-2, teduglutide is expected to be degraded into small peptides and amino acids via catabolic pathways .

Transport and Distribution

Teduglutide is administered via subcutaneous injection

Subcellular Localization

It is known to bind to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts, and enteric neurons of the submucosal and myenteric plexus .

準備方法

(1,2,5,6-テトラヒドロピリジン-4-イル)メチルホスフィン酸の合成には、パラジウム触媒による炭素-リン結合形成反応が関与します。 このプロセスは通常、市販の出発物質から始まる5つのステップが含まれます . 反応条件は、高収率と高純度を達成するように最適化されています。 工業生産方法は、同様の合成経路を含みますが、より大規模で、化合物が必要な仕様を満たすように、追加の精製ステップが含まれます .

化学反応の分析

(1,2,5,6-テトラヒドロピリジン-4-イル)メチルホスフィン酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応するホスフィンオキシドを形成することができます。

還元: 還元反応は、ホスフィン酸基をホスフィンに変換することができます。

置換: この化合物は、ホスフィン酸基が他の官能基に置き換えられる置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 形成された主な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

(1,2,5,6-テトラヒドロピリジン-4-イル)メチルホスフィン酸は、いくつかの科学研究への応用があります。

類似化合物との比較

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid is unique in its high selectivity for GABA C receptors compared to other GABA receptor antagonists. Similar compounds include:

2-Aminoethyl methylphosphonate (2-AEMP): This compound also acts as a competitive antagonist of GABA C receptors but has faster on and off kinetics compared to TPMPA.

Bicuculline: A competitive antagonist of GABA A receptors, but not selective for GABA C receptors.

The uniqueness of TPMPA lies in its selective antagonism of GABA C receptors, making it a valuable tool for studying these receptors’ specific functions without affecting GABA A or GABA B receptors .

生物活性

Teduglutide is a synthetic analog of glucagon-like peptide-2 (GLP-2), designed to enhance intestinal function and promote mucosal growth. This compound has shown significant promise in the treatment of short bowel syndrome (SBS) and other gastrointestinal disorders. This article explores the biological activity of teduglutide, including its mechanisms, efficacy, safety, and relevant clinical studies.

Teduglutide mimics the effects of endogenous GLP-2, which is a potent intestinotrophic hormone. Its primary actions include:

- Promoting Mucosal Growth : Teduglutide enhances the growth of intestinal villi, leading to increased absorptive surface area.

- Reducing Intestinal Losses : It helps in reducing diarrhea and fecal losses by increasing intestinal fluid absorption.

- Restoring Gastric Function : The compound may aid in restoring gastric emptying and secretion, further contributing to improved nutritional absorption .

Pharmacokinetics

Teduglutide exhibits a longer half-life compared to native GLP-2 due to its resistance to degradation by dipeptidyl peptidase-4 (DPP-4). Its pharmacokinetic profile includes:

- Bioavailability : Approximately 87% after subcutaneous administration.

- Half-Life : Ranges from 2 to 3 hours, significantly longer than the 7 minutes for native GLP-2 .

Short Bowel Syndrome (SBS)

Teduglutide has been extensively studied for its efficacy in patients with SBS. Key findings from various studies include:

- Reduction in Parenteral Nutrition (PN) : In a pivotal Phase III trial, teduglutide treatment resulted in a greater than 20% reduction in PN needs for patients with SBS .

- Clinical Response Rates : A study involving 54 patients treated with teduglutide showed that 85% achieved a clinically significant response after 24 weeks, with 24% weaned off PN entirely .

| Study | Population | Duration | Outcome |

|---|---|---|---|

| Phase III STEPS Trial | SBS patients | 24 weeks | >20% reduction in PN needs |

| Real-world Evidence Study | 54 SBS patients | 6 months | 85% responders; 24% weaned off PN |

Other Gastrointestinal Disorders

Teduglutide has also shown potential benefits in conditions like Crohn's disease and chemotherapy-induced mucositis:

- In a Phase II trial for Crohn's disease, remission rates reached 55.6% among participants receiving teduglutide .

- Preclinical studies indicated significant intestinotrophic effects in models of experimental colitis and mucositis .

Safety Profile

The safety of teduglutide has been evaluated through various clinical trials and real-world studies. Common adverse events reported include:

- Gastrointestinal Disorders : Nausea, abdominal pain.

- Renal Issues : Incidents of nephrolithiasis (kidney stones) have been noted .

A comprehensive analysis of adverse events from the FDA Adverse Event Reporting System (FAERS) identified over 10,000 reports linked to teduglutide, highlighting its safety profile across diverse patient populations .

Case Studies

-

Case Study on Efficacy :

A patient with severe SBS who had been dependent on PN for years was treated with teduglutide. After six months, the patient reported a significant increase in oral intake and a reduction in PN volume by over 50%, leading to improved quality of life. -

Long-term Safety Analysis :

A long-term follow-up study on patients treated with teduglutide revealed no significant long-term adverse effects beyond those observed during initial trials. Patients maintained improved nutritional status and reduced dependence on PN over extended periods .

特性

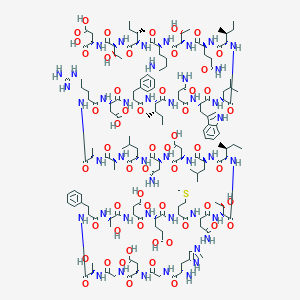

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C164H252N44O55S/c1-21-77(11)126(156(255)187-95(44-46-114(167)214)141(240)206-130(83(17)211)160(259)186-93(42-33-34-49-165)140(239)202-129(80(14)24-4)159(258)208-131(84(18)212)161(260)200-111(163(262)263)66-125(230)231)203-151(250)100(54-76(9)10)189-145(244)103(57-88-67-175-92-41-32-31-40-90(88)92)192-147(246)105(60-116(169)216)199-157(256)127(78(12)22-2)204-152(251)102(56-87-38-29-26-30-39-87)190-149(248)109(64-123(226)227)195-137(236)94(43-35-50-174-164(171)172)183-134(233)82(16)179-133(232)81(15)180-142(241)98(52-74(5)6)188-146(245)104(59-115(168)215)194-150(249)110(65-124(228)229)196-143(242)99(53-75(7)8)198-158(257)128(79(13)23-3)205-162(261)132(85(19)213)207-153(252)106(61-117(170)217)193-139(238)97(48-51-264-20)185-138(237)96(45-47-120(220)221)184-148(247)108(63-122(224)225)197-155(254)113(72-210)201-144(243)101(55-86-36-27-25-28-37-86)191-154(253)112(71-209)182-119(219)70-177-136(235)107(62-121(222)223)181-118(218)69-176-135(234)91(166)58-89-68-173-73-178-89/h25-32,36-41,67-68,73-85,91,93-113,126-132,175,209-213H,21-24,33-35,42-66,69-72,165-166H2,1-20H3,(H2,167,214)(H2,168,215)(H2,169,216)(H2,170,217)(H,173,178)(H,176,234)(H,177,235)(H,179,232)(H,180,241)(H,181,218)(H,182,219)(H,183,233)(H,184,247)(H,185,237)(H,186,259)(H,187,255)(H,188,245)(H,189,244)(H,190,248)(H,191,253)(H,192,246)(H,193,238)(H,194,249)(H,195,236)(H,196,242)(H,197,254)(H,198,257)(H,199,256)(H,200,260)(H,201,243)(H,202,239)(H,203,250)(H,204,251)(H,205,261)(H,206,240)(H,207,252)(H,208,258)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,262,263)(H4,171,172,174)/t77-,78-,79-,80-,81-,82-,83+,84+,85+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,126-,127-,128-,129-,130-,131-,132-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILIXQOJUNDIDU-ASQIGDHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC5=CN=CN5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C164H252N44O55S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3752.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine in response to meals. GLP-2 increases intestinal and portal blood flow and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. This causes the release of insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). These growth factors may contribute to the increase in crypt cell growth and surface area of the gastric mucosa. Ultimately, absorption through the intestine is enhanced., Teduglutide binds to the human and rat GLP-2 receptor (GLP-2R) with similar affinity compared to native GLP-2. Receptor binding results in intracellular cyclic adenosine 3'-5'- monophosphate (cAMP) levels and activation of several downstream signaling pathways such as protein kinase A (PKA), cAMP response element-binding protein (CREB), and activator protein-1(AP-1). The potency of teduglutide is equivalent to native GLP-2 for the GLP-2R with enhanced biological activity due to resistance to DPP-IV cleavage, resulting in a longer half-life in the circulation., Teduglutide is an analog of naturally occurring human glucagon-like peptide-2 (GLP-2), a peptide secreted by L-cells of the distal intestine. GLP-2 is known to increase intestinal and portal blood flow, and inhibit gastric acid secretion. Teduglutide binds to the glucagon-like peptide-2 receptors located in intestinal subpopulations of enteroendocrine cells, subepithelial myofibroblasts and enteric neurons of the submucosal and myenteric plexus. Activation of these receptors results in the local release of multiple mediators including insulin-like growth factor (IGF)-1, nitric oxide and keratinocyte growth factor (KGF). | |

| Record name | Teduglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Teduglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

197922-42-2 | |

| Record name | Teduglutide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197922422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teduglutide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucagon-like peptide II (2-glycine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Teduglutide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。